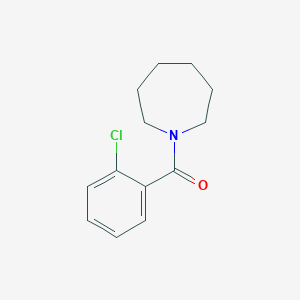

Azepan-1-yl(2-chlorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azepan-1-yl(2-chlorophenyl)methanone, also known as Ketamine, is a widely used anesthetic drug that has been used for decades in both veterinary and human medicine. It is a dissociative anesthetic that has been used in a variety of medical settings, including surgical procedures, pain management, and emergency medicine. The chemical structure of Ketamine is similar to that of phencyclidine (PCP), which is a known psychoactive drug. However, Ketamine is considered to be safer and less addictive than PCP.

Wirkmechanismus

Azepan-1-yl(2-chlorophenyl)methanone works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the transmission of pain signals and the regulation of mood. By blocking the NMDA receptor, Azepan-1-yl(2-chlorophenyl)methanone reduces the transmission of pain signals and enhances the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood.

Biochemische Und Physiologische Effekte

Azepan-1-yl(2-chlorophenyl)methanone has a number of biochemical and physiological effects on the body, including increased heart rate and blood pressure, respiratory depression, and muscle rigidity. It can also cause hallucinations, dissociation, and other psychological effects, which can be both therapeutic and potentially harmful.

Vorteile Und Einschränkungen Für Laborexperimente

Azepan-1-yl(2-chlorophenyl)methanone has a number of advantages for use in laboratory experiments, including its rapid onset of action, its ability to induce dissociation and analgesia, and its relatively low toxicity compared to other anesthetic drugs. However, Azepan-1-yl(2-chlorophenyl)methanone also has some limitations, including its potential to cause hallucinations and dissociation, which can interfere with experimental outcomes.

Zukünftige Richtungen

There are a number of potential future directions for research on Azepan-1-yl(2-chlorophenyl)methanone, including the development of new antidepressant drugs based on the Azepan-1-yl(2-chlorophenyl)methanone molecule, the exploration of its potential therapeutic applications in other medical conditions, and the investigation of its long-term effects on the brain and body. Additionally, research is needed to better understand the mechanisms of action of Azepan-1-yl(2-chlorophenyl)methanone, and to develop new drugs that target specific receptors in the brain to produce more targeted therapeutic effects.

Synthesemethoden

Azepan-1-yl(2-chlorophenyl)methanone is synthesized by the reaction of 2-chlorobenzonitrile with cyclohexanone in the presence of a reducing agent. The reaction produces a mixture of two isomers, which are then separated using standard chromatography techniques. The final product is a white crystalline powder that is soluble in water and has a melting point of 258-261°C.

Wissenschaftliche Forschungsanwendungen

Azepan-1-yl(2-chlorophenyl)methanone has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including depression, anxiety, post-traumatic stress disorder (PTSD), and chronic pain. It has been found to have rapid antidepressant effects in patients with treatment-resistant depression, which has led to the development of new antidepressant drugs based on the Azepan-1-yl(2-chlorophenyl)methanone molecule. Azepan-1-yl(2-chlorophenyl)methanone has also been used as an analgesic in patients with chronic pain, and as a sedative in critically ill patients.

Eigenschaften

CAS-Nummer |

18494-63-8 |

|---|---|

Produktname |

Azepan-1-yl(2-chlorophenyl)methanone |

Molekularformel |

C13H16ClNO |

Molekulargewicht |

237.72 g/mol |

IUPAC-Name |

azepan-1-yl-(2-chlorophenyl)methanone |

InChI |

InChI=1S/C13H16ClNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |

InChI-Schlüssel |

SONJOLVUQSJDFQ-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |

Kanonische SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |

Andere CAS-Nummern |

18494-63-8 |

Synonyme |

azepan-1-yl-(2-chlorophenyl)methanone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)